Quetiapine Hydroxy Impurity-d8

Description

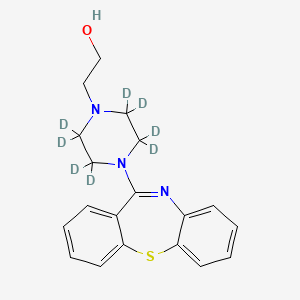

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21N3OS |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethanol |

InChI |

InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2/i9D2,10D2,11D2,12D2 |

InChI Key |

OFLMIXVKBNAUIB-PMCMNDOISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for Quetiapine Hydroxy Impurity D8

High-Resolution Mass Spectrometry for Isotopic Purity and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthesized compounds. lcms.cz It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. gimitec.com For Quetiapine (B1663577) Hydroxy Impurity-d8, HRMS analysis is critical to verify the incorporation of the eight deuterium (B1214612) atoms and to confirm the molecular formula. nih.gov

The synthesized compound is typically analyzed using a Time-of-Flight (TOF) mass spectrometer, which can provide mass resolution exceeding 10,000 Full Width at Half Maximum (FWHM). lcms.cz The observed accurate mass of the protonated molecule [M+H]⁺ is compared against the theoretically calculated mass. A minimal mass error, usually less than 5 parts per million (ppm), provides high confidence in the assigned elemental formula. gimitec.com Furthermore, the isotopic pattern of the molecular ion is scrutinized to confirm the number of deuterium atoms and thus the isotopic purity of the compound.

Table 1: Example HRMS Data for Quetiapine Hydroxy Impurity-d8 This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Compound Name | Desethanol Quetiapine-d8 |

| Molecular Formula | C₁₉H₁₃D₈N₃OS |

| Ion Formula | [C₁₉H₁₄D₈N₃OS]⁺ |

| Theoretical m/z | 348.1986 |

| Observed m/z | 348.1981 |

| Mass Error (ppm) | -1.44 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. nih.gov For deuterated compounds, ¹H NMR and ¹³C NMR spectra are essential for confirming the precise location of the deuterium atoms. sysu.edu.cnepfl.ch

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine (B1678402) ring would be absent, confirming successful deuteration at these positions. The remaining protons on the dibenzothiazepine ring system and the hydroxyethyl (B10761427) side chain would exhibit characteristic chemical shifts and coupling patterns, consistent with the structure of Desethanol Quetiapine.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to coupling with deuterium, which has a nuclear spin of 1) and are significantly lower in intensity compared to protonated carbons. sysu.edu.cn This provides definitive evidence of the deuteration sites.

Table 2: Expected ¹H NMR Spectral Data for this compound in CDCl₃ This table contains representative chemical shift data based on the parent compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

|---|---|---|---|

| ~7.5-7.0 | m | 8H, Aromatic Protons | Signals corresponding to the dibenzo[b,f] pharmaffiliates.comthiazepine ring system. |

| ~3.80 | t | 2H, -CH₂-OH | Terminal hydroxyl group side chain. |

| ~3.65 | t | 2H, -N-CH₂- | Side chain methylene (B1212753) group attached to piperazine nitrogen. |

| ~3.50 | br s | 1H, -OH | Hydroxyl proton, exchangeable with D₂O. |

Chromatographic Purity Assessment of Synthetic Reference Materials

The purity of a synthesized reference standard is a critical parameter that is typically assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). lcms.cz A validated, stability-indicating HPLC method is employed to separate the main compound from any potential process-related impurities or degradation products. akjournals.comresearchgate.net

The assessment involves injecting the synthesized standard into the HPLC system and monitoring the effluent. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Modern systems often use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess peak purity, ensuring that the chromatographic peak of the main compound is not co-eluting with any impurities. akjournals.com The acceptance criterion for a reference standard is typically a purity of 98% or higher. pmda.go.jp

Table 3: Typical HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Chromatographic System | UPLC/HPLC System |

| Column | Reversed-phase C18, e.g., ACQUITY UPLC XBridge C18 (4.6 x 150 mm, 3.5 µm) lcms.cz |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 10 mM Ammonium (B1175870) Acetate, pH 5) and organic solvent (e.g., Acetonitrile) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm pmda.go.jp |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Purity Specification | ≥98.0% |

Advanced Analytical Strategies for Detection and Quantification of Quetiapine Hydroxy Impurity D8

Chromatographic Method Development for Impurity Separation and Profiling

Chromatographic techniques are the cornerstone of separating complex mixtures, making them indispensable for distinguishing the active pharmaceutical ingredient (API) from its structurally similar impurities. The development of robust chromatographic methods is critical for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quetiapine (B1663577) and its Hydroxy Impurities

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of quetiapine and its impurities due to its versatility and reliability. ontosight.ainih.govjocpr.com Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing a C18 or C8 stationary phase. waters.comresearchgate.net These methods effectively separate quetiapine from its various degradation and process-related impurities, including hydroxylated forms.

Method development often involves optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). waters.com The pH of the aqueous phase is a critical parameter for achieving adequate separation, with values often adjusted to control the ionization state of the analytes. waters.com Gradient elution, where the proportion of the organic modifier is varied over time, is frequently used to resolve complex mixtures of impurities with different polarities within a reasonable timeframe. researchgate.netresearchgate.net Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength where quetiapine and its impurities exhibit significant absorbance, such as 220 nm or 252 nm. waters.comptfarm.pl

Several studies have detailed HPLC methods for quetiapine impurity profiling. For instance, a method was developed using a phosphate (B84403) buffer (pH 6.6), acetonitrile, and methanol mixture on a C18 column, which successfully separated quetiapine from key impurities. waters.com Another approach utilized a gradient of 0.1% aqueous triethylamine (B128534) (pH 7.2) and a mixture of acetonitrile and methanol on a C18 column for the separation of quetiapine and five of its impurities. ptfarm.pl

Table 1: Example of HPLC Method Parameters for Quetiapine Impurity Analysis

| Parameter | Condition | Reference |

| Column | C18 stationary phase | waters.com |

| Mobile Phase | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | waters.com |

| Flow Rate | 1.0 mL/min | waters.com |

| Detection | UV at 220 nm | waters.com |

| Injection Volume | 20 µL | waters.com |

| Temperature | 25 °C | waters.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Enhanced Resolution and Speed

To meet the demands for higher throughput and improved separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and greater resolution. researchgate.netptfarm.pl

The principles of UHPLC method development are similar to those of HPLC but are adapted to the capabilities of the instrumentation. The shorter analysis times, often under 5 minutes, significantly increase sample throughput. ptfarm.pl For instance, a stability-indicating RP-UPLC method was developed to separate quetiapine from five impurities in just five minutes using an Agilent Eclipse Plus C18 column and a gradient elution. ptfarm.pl The successful transfer of USP methods for quetiapine impurities from HPLC to UHPLC systems has been demonstrated, showcasing the adaptability and advantages of this technology. jocpr.comresearchgate.net

Gas Chromatography (GC) Approaches for Volatile Derivatives (if applicable for specific research contexts)

Gas Chromatography (GC) is another analytical technique that can be employed for the analysis of quetiapine and its impurities. However, due to the low volatility of these compounds, derivatization is often a necessary step to convert them into more volatile forms suitable for GC analysis. uran.uapharmaffiliates.com This can increase the complexity and time required for sample preparation. pharmaffiliates.com

GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) can be used. researchgate.net Research has shown the development of GC-FID methods for the determination of non-chromophoric process-related impurities in quetiapine. researchgate.net In forensic toxicology, GC-MS methods have been developed for the determination of quetiapine in biological samples, often involving a derivatization step with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). forensicresources.org While applicable, liquid chromatography techniques are generally preferred for routine pharmaceutical analysis of quetiapine impurities due to the avoidance of the derivatization step. pharmaffiliates.com

Mass Spectrometry (MS) Applications in Impurity Analysis and Quantification

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic system, provides high sensitivity and selectivity, enabling the identification and quantification of impurities even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Quetiapine Hydroxy Impurity Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the definitive identification and quantification of pharmaceutical impurities. nih.govresearchgate.net The technique offers superior selectivity and sensitivity compared to UV detection, which is crucial for monitoring low-level impurities. nih.gov

In LC-MS/MS methods for quetiapine and its metabolites, including hydroxy impurities, the analytes are first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) in the positive ion mode. nih.gov The mass spectrometer then isolates the protonated molecule (precursor ion) of the target analyte and subjects it to collision-induced dissociation to generate specific product ions. The monitoring of these precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity and minimizes interference from the sample matrix. researchgate.netnih.gov This approach allows for the development of highly sensitive and accurate quantitative methods. researchgate.netnih.gov

Role of Quetiapine Hydroxy Impurity-d8 as an Internal Standard in LC-MS/MS Quantitative Bioanalytical Methods (focus on analytical methodology)

In quantitative bioanalytical methods, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. The ideal internal standard is a stable, isotopically labeled analog of the analyte. "this compound" is a deuterated form of a quetiapine hydroxy impurity and serves this purpose effectively in LC-MS/MS assays.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. Because it is chemically identical to the analyte of interest (the non-deuterated hydroxy impurity), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is readily distinguished from the analyte by the mass spectrometer.

During sample analysis, a known amount of this compound is added to all samples, calibrators, and quality controls. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct the calibration curve and to quantify the analyte in unknown samples. This ratiometric approach compensates for potential losses during sample extraction and inconsistencies in injection volume or instrument performance, thereby ensuring the accuracy and precision of the analytical method.

High-Resolution Mass Spectrometry (HRMS) for Unknown Impurity Identification and Structural Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the identification and structural elucidation of unknown impurities in active pharmaceutical ingredients (APIs) like Quetiapine. waters.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. waters.com This capability is crucial when unexpected peaks appear during chromatographic analysis, such as in stability or forced degradation studies.

When analyzing Quetiapine, HRMS coupled with liquid chromatography (LC-HRMS) can differentiate between various potential impurities, even those with the same nominal mass. For instance, metabolites such as 7-hydroxyquetiapine and quetiapine sulfoxide (B87167) can be distinguished based on their precise mass. researchgate.net The workflow involves acquiring full-scan accurate mass data, which can then be queried against databases or used to propose chemical formulas for the unknown peaks.

Further structural information is obtained through fragmentation analysis (MS/MS). By comparing the fragmentation patterns of the unknown impurity with the parent drug, Quetiapine, analysts can deduce the site of modification. For a hydroxy impurity, the mass shift of approximately 16 Da (+O) points towards oxidation. researchgate.net The use of a deuterated standard like this compound is critical in these studies. While primarily used for quantification, its known fragmentation pattern can also serve as a reference to support the structural confirmation of the non-deuterated hydroxy impurity. The SmartMS-enabled ACQUITY RDa Detector is one modern instrument that streamlines this process, allowing for the simultaneous acquisition of low and high-energy data to maximize the information gathered from a single injection. waters.com

Validation of Analytical Methods for this compound

For any analytical method to be considered reliable and suitable for its intended purpose, such as quantifying a specific impurity, it must undergo rigorous validation. This process demonstrates that the method is accurate, precise, and specific. The validation of methods for Quetiapine impurities is performed according to guidelines from the International Conference on Harmonization (ICH). nih.govjapsonline.com In these validations, a labeled standard like this compound would be used as an internal standard to ensure the accuracy of quantification of the corresponding hydroxy impurity.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. orientjchem.org Specificity is the ultimate form of selectivity, proving the method can assess the analyte unequivocally in the presence of components expected to be present, such as impurities, degradants, or matrix components. orientjchem.org

For Quetiapine impurity methods, specificity is typically demonstrated through forced degradation studies. nih.govscholarsresearchlibrary.com The drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products. scholarsresearchlibrary.comsci-hub.se The analytical method must then prove its ability to separate the main Quetiapine peak from all resulting degradant peaks, including known impurities like Quetiapine N-oxide and hydroxylated species. sci-hub.setandfonline.com Chromatographic techniques like RP-HPLC and UPLC are optimized to achieve baseline resolution between all relevant peaks. nih.govjapsonline.com The use of a photodiode array (PDA) detector helps in assessing peak purity, ensuring that the analyte peak is not co-eluting with any interferences. scholarsresearchlibrary.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. orientjchem.org This is assessed by analyzing a series of solutions of the impurity at different concentrations. The results are evaluated by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. jocpr.com

The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, often determined at a signal-to-noise ratio of 3:1. scholarsresearchlibrary.com LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1. scholarsresearchlibrary.com These parameters are crucial for ensuring that even trace amounts of impurities can be reliably controlled.

The following table summarizes typical validation data for Quetiapine impurity analysis found in research literature.

| Parameter | Impurity | Reported Value | Reference |

|---|---|---|---|

| Linearity Range | Quetiapine Related Impurities | LOQ to 150% of target concentration | scholarsresearchlibrary.com |

| Correlation Coefficient (r²) | Quetiapine Fumarate (B1241708) | 0.999 | jocpr.com |

| LOD | Quetiapine Related Impurities | 0.017 µg/mL - 0.027 µg/mL | scholarsresearchlibrary.com |

| Quetiapine Fumarate | 0.02 µg/mL | jocpr.com | |

| LOQ | Quetiapine Related Impurities | 0.052 µg/mL - 0.086 µg/mL | scholarsresearchlibrary.com |

| Quetiapine Fumarate | 0.06 µg/mL | jocpr.com |

Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. jocpr.com For Quetiapine impurities, accuracy is typically assessed at multiple concentration levels, and the recovery should fall within a predefined range (e.g., 90-110%). japsonline.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.com Low RSD values (typically <5%) indicate a precise method. scholarsresearchlibrary.com

The table below presents representative accuracy and precision data for Quetiapine impurity methods.

| Parameter | Analyte | Reported Value | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | Quetiapine Related Impurities | 96.7% - 106.9% | scholarsresearchlibrary.com |

| Quetiapine Fumarate | 100.28% (Intra-day), 100.48% (Inter-day) | jocpr.com | |

| Precision (%RSD) | Quetiapine Related Impurities | < 3.5% | scholarsresearchlibrary.com |

| Quetiapine Fumarate at LOQ | < 5.0% | scholarsresearchlibrary.com |

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmoutsourcing.com For an HPLC method, these variations might include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. nih.govpharmaguru.co The method is considered robust if the system suitability criteria are still met under these varied conditions.

Application of Analytical Methods in Forced Degradation and Stability Indicating Studies of Quetiapine

Forced degradation (or stress testing) is a cornerstone of drug development, providing critical information about a molecule's intrinsic stability. sci-hub.se These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, and oxidizing agents. scholarsresearchlibrary.comsci-hub.se The primary goal is to identify likely degradation products that could form during storage and to develop stability-indicating analytical methods capable of separating and quantifying these degradants. nih.govjddtonline.info

Studies on Quetiapine have shown it is susceptible to degradation, particularly under oxidative and hydrolytic conditions. sci-hub.seresearchgate.net For instance, exposure to hydrogen peroxide (H₂O₂) can lead to the formation of Quetiapine N-oxide and S-oxide. nih.gov Acidic and oxidative stress can also produce hydroxylated degradants. sci-hub.se An LC-MS/MS study identified hydroxy quetiapine and hydroxy quetiapine sulfoxide as degradation products. sci-hub.se

A stability-indicating method must be able to resolve all these degradation products from the parent Quetiapine peak and from each other. nih.govnih.gov The validation process, particularly the specificity assessment, confirms this capability. By using such a validated method, the stability of Quetiapine in its formulation can be monitored over time, ensuring that any increase in impurities is detected and quantified accurately. In this context, a deuterated standard like this compound would be essential for the precise quantification of the corresponding hydroxy degradant that forms during these stability studies.

Formation Pathways and Stability Considerations of Quetiapine Hydroxy Impurity

Identification of Degradation Pathways of Quetiapine (B1663577) Leading to Hydroxy Impurities

Forced degradation studies are instrumental in elucidating the potential pathways through which a drug substance can degrade and form impurities. In the case of quetiapine, several studies have systematically investigated its stability under various stress conditions, including oxidative, hydrolytic, thermal, and photolytic stress. sci-hub.senih.govresearchgate.net These studies consistently demonstrate that quetiapine is particularly susceptible to degradation under oxidative and acidic hydrolytic conditions, leading to the formation of several degradation products, including hydroxy quetiapine. sci-hub.senih.govresearchgate.netsci-hub.se

Under oxidative stress, typically induced by agents like hydrogen peroxide, quetiapine undergoes degradation to form multiple products. Among these, hydroxy quetiapine has been identified as a significant impurity. sci-hub.sesci-hub.se Similarly, exposure to acidic conditions also promotes the degradation of quetiapine, resulting in the formation of hydroxy impurities. sci-hub.senih.gov Conversely, quetiapine has been found to be relatively stable under basic and neutral hydrolysis, as well as thermal and photolytic stress. sci-hub.se

Mechanistic Studies on Hydroxylation and Other Degradation Reactions

Understanding the mechanisms by which quetiapine degrades is crucial for controlling the formation of impurities. The following sections delve into the specific chemical transformations that lead to the generation of the hydroxy impurity.

Oxidative Degradation Mechanisms Leading to Hydroxy Impurity Formation

The chemical structure of quetiapine, which includes a dibenzothiazepine ring and a piperazine (B1678402) moiety, is susceptible to oxidative attack. sci-hub.se The formation of hydroxy quetiapine is a result of the oxidation of the dibenzothiazepine ring. pharmgkb.org This hydroxylation can occur at the 7-position of the dibenzothiazepine ring. pharmgkb.org In addition to direct hydroxylation, oxidative conditions can also lead to the formation of quetiapine sulfoxide (B87167) and subsequently hydroxy quetiapine sulfoxide. sci-hub.sesci-hub.se The sulfur atom in the thiazepine ring is prone to oxidation, forming the sulfoxide, which can then undergo hydroxylation. Another potential site for oxidation is the piperazine ring, which can lead to the formation of an ammonium (B1175870) radical and subsequently an imine. iaea.org

Hydrolytic Degradation Pathways and By-Products

While quetiapine is more stable under neutral and basic hydrolytic conditions, it does degrade under acidic hydrolysis. sci-hub.senih.gov Forced degradation studies have shown that in the presence of 0.1N HCl, a significant percentage of quetiapine degrades over time. nih.gov The primary mechanism of hydrolytic degradation leading to hydroxy impurities involves the cleavage of the ether linkage in the side chain. However, the formation of hydroxy quetiapine through direct hydrolysis is less prominent compared to oxidative pathways. sci-hub.se

Photolytic and Thermal Stress-Induced Impurity Formation

Studies on the photostability of quetiapine have shown that it is relatively stable under standard photolytic conditions as per ICH Q1B guidelines. sci-hub.se However, some research indicates that quetiapine is photosensitive and can undergo photodegradation, particularly in the presence of electron donors or acceptors under anaerobic conditions. nih.govacs.org This degradation can involve the cleavage of the piperazine ring. nih.gov While thermal degradation is not considered a primary pathway for the formation of hydroxy impurities, prolonged exposure to high temperatures (e.g., 70°C for 30 days) has been investigated, with quetiapine showing relative stability. sci-hub.se Another study showed significant degradation at 70°C and 105°C over 7 days. akjournals.com

Influence of Environmental Factors and Excipient Interactions on Impurity Generation (in vitro chemical stability)

The chemical stability of a drug substance can be significantly influenced by its environment, including the presence of excipients in a pharmaceutical formulation. Compatibility studies between quetiapine fumarate (B1241708) and various sustained-release excipients have been conducted using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR). researchgate.net

These studies have shown that while many common excipients are compatible with quetiapine, some may promote degradation. For instance, post-melting interactions have been observed with certain excipients like carnauba wax and hydrogenated castor oil, likely due to the solubilization of the drug in the melted excipient. researchgate.net Furthermore, the presence of peroxides in excipients like copovidone can accelerate the oxidative degradation of quetiapine. researchgate.net The choice of excipients can also influence the release profile of the drug, which in turn can affect its stability in a formulation. researchgate.netnih.gov

Kinetic Studies of Quetiapine Hydroxy Impurity Formation Under Stress Conditions

Kinetic studies provide valuable data on the rate at which impurities are formed under specific stress conditions. These studies are essential for predicting the shelf-life of a drug product and for establishing appropriate storage conditions.

Forced degradation studies have quantified the extent of quetiapine degradation over time. For example, under acidic hydrolysis (0.1N HCl), 84.9% of quetiapine degraded within 24 hours, and 100% after 48 hours. nih.gov In the presence of 3% hydrogen peroxide, 11.5% degradation was observed after 24 hours, reaching 100% after 48 hours. nih.gov One study on photolytic degradation determined the reaction to follow first-order kinetics with a rate constant of k = 0.1094 h⁻¹. researchgate.net

The following interactive table summarizes the findings from various stress testing studies on quetiapine fumarate.

Research Implications in Pharmaceutical Quality Control and Regulatory Science

Significance of Deuterated Impurity Standards in Analytical Reference Material Qualification

Deuterated internal standards, such as Quetiapine (B1663577) Hydroxy Impurity-d8, are indispensable tools in modern analytical chemistry, particularly within the pharmaceutical industry. Their primary significance lies in their ability to enhance the precision, accuracy, and reliability of analytical measurements, especially in complex matrices like biological fluids. musechem.comclearsynth.com Stable isotope labeling, where hydrogen atoms are replaced with deuterium (B1214612), creates a compound that is chemically identical to the analyte of interest but has a different mass. lgcstandards.com This mass difference allows it to be distinguished by mass spectrometry (MS), serving as a reliable internal standard. lgcstandards.com

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov They are crucial for correcting variations that can occur during sample preparation, such as extraction and evaporation, as well as fluctuations in instrument response. musechem.comlgcstandards.com By co-eluting with the analyte, the deuterated standard experiences the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample—thus providing a more accurate quantification of the target compound. musechem.comclearsynth.comlgcstandards.comkcasbio.com

In the qualification of analytical reference materials, deuterated standards serve as benchmarks for validating the performance of analytical methods. musechem.com They help assess key validation parameters, including accuracy, precision, linearity, and sensitivity, ensuring the method is robust and reproducible. musechem.comclearsynth.com The use of a SIL-IS can significantly improve the precision of an assay compared to using a structurally analogous internal standard. scispace.com For instance, studies have shown that the variance in measurements is significantly lower when a SIL-IS is used. scispace.com This enhanced accuracy is critical in pharmaceutical research for generating reliable data for pharmacokinetic studies, dose-response assessments, and ultimately, ensuring patient safety. musechem.comkcasbio.com

Key Advantages of Deuterated Internal Standards:

| Feature | Benefit in Analytical Reference Material Qualification |

| Chemical Equivalence | Experiences identical extraction recovery and matrix effects as the analyte. lgcstandards.comnih.gov |

| Mass Differentiation | Easily distinguished from the analyte by mass spectrometry. lgcstandards.com |

| Improved Accuracy & Precision | Corrects for variability in sample preparation and instrument response, leading to more reliable quantitative data. musechem.comscispace.comcrimsonpublishers.com |

| Method Validation | Serves as a benchmark for assessing method performance, ensuring robustness and reproducibility. musechem.comclearsynth.com |

| Reduced Matrix Effects | Compensates for ion suppression or enhancement, which is critical for analysis in complex biological matrices. musechem.comclearsynth.comlgcstandards.comkcasbio.com |

Strategies for Impurity Control and Management During Pharmaceutical Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, quality, and efficacy of the final drug product. registech.comaquigenbio.compharmaknowledgeforum.com Impurities can originate from various sources, including starting materials, intermediates, by-products of the manufacturing process, degradation products, and residual solvents. registech.comjpionline.orgpmda.go.jp Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as Q3A, Q3B, and Q3C, to provide a framework for the identification, qualification, and control of these impurities. jpionline.orggmpinsiders.comindustrialpharmacist.com

A comprehensive impurity control strategy begins with a thorough risk assessment to identify potential impurities and evaluate their potential impact on the drug product. pharmaknowledgeforum.com This involves understanding the synthetic route and the potential for side reactions, as well as the stability of the drug substance and its degradation pathways. aquigenbio.com

Key strategies for impurity control and management include:

Process Optimization: The manufacturing process should be designed to minimize the formation of impurities. aquigenbio.com This can be achieved by carefully selecting high-purity starting materials, optimizing reaction conditions (e.g., temperature, pH, reaction time), and implementing effective purification techniques such as crystallization, distillation, and chromatography. aquigenbio.compharmaknowledgeforum.comresearchgate.net For Quetiapine, process development has focused on optimizing reaction schemes and workup procedures to minimize the formation of known impurities. researchgate.net

In-Process Controls: Monitoring the manufacturing process at critical steps can help identify and control impurity levels in real-time. pharmaknowledgeforum.com This allows for adjustments to be made during production to ensure the final product meets the required quality standards.

Characterization and Identification: All impurities present at a level of 0.1% or higher should be identified and characterized. jpionline.org This often involves the use of advanced analytical techniques like LC-MS/MS to determine the structure of the impurity. nih.gov The synthesis of impurity standards is a crucial step for their definitive identification and for the development and validation of analytical methods. tsijournals.com

Setting Acceptance Criteria: Based on regulatory guidelines and toxicological data, acceptance criteria (limits) for each impurity are established. gmpinsiders.com These limits define the maximum allowable level of an impurity in the final drug product. gmpinsiders.com

By implementing these strategies, pharmaceutical manufacturers can effectively control and manage impurities throughout the development and manufacturing process, ensuring the production of safe and effective medicines.

Research on Impurity Thresholds and Qualification Approaches in Regulatory Science

Regulatory science plays a pivotal role in establishing the framework for the control and qualification of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) has developed key guidelines, notably ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, that are followed by regulatory agencies worldwide. gmpinsiders.comfda.govpremier-research.com These guidelines provide a systematic approach to setting thresholds for reporting, identifying, and qualifying impurities. registech.comkobia.kr

The qualification of an impurity is the process of gathering and evaluating data to establish its biological safety at a specified level. pmda.go.jpfda.govadgyllifesciences.com An impurity is considered qualified if its level in a new drug substance has been adequately tested in safety and/or clinical studies. pmda.go.jpfda.gov Impurities that are also significant metabolites in animal or human studies are generally considered qualified. pmda.go.jpfda.gov

ICH Impurity Thresholds:

The ICH guidelines define specific thresholds for action based on the maximum daily dose of the drug.

| Threshold | Action Required |

| Reporting Threshold | Impurities above this level must be reported in the registration application. ich.org |

| Identification Threshold | Impurities exceeding this level must have their structures elucidated. fda.govich.org |

| Qualification Threshold | Impurities present above this level must be qualified through safety studies. jpionline.orgfda.gov |

For example, for a drug with a maximum daily dose of up to 2 grams, the identification threshold is 0.10% or 1.0 mg per day total daily intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day total daily intake (whichever is lower). fda.gov However, lower thresholds may be appropriate for impurities that are unusually toxic. ich.org

Research in this area focuses on refining these thresholds and developing alternative qualification approaches. This includes the use of in silico toxicology predictions and the application of the Threshold of Toxicological Concern (TTC) concept, particularly for genotoxic impurities as outlined in the ICH M7 guideline. jpionline.orgpremier-research.com The TTC provides a framework for establishing acceptable intake levels for impurities with limited or no toxicological data, thereby reducing the need for extensive animal testing. premier-research.com

The qualification process is essential for ensuring that the presence of impurities in a drug product does not pose a significant risk to patient safety. The ongoing research and development in regulatory science aim to make this process more efficient and scientifically robust.

Development of Robust Analytical Methods for Routine Impurity Monitoring in Research and Development

The development of robust and reliable analytical methods is fundamental to the successful monitoring and control of impurities throughout the pharmaceutical research and development process. nih.govnih.gov These methods are crucial for impurity profiling, which involves the detection, identification, and quantification of impurities in a drug substance. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques for impurity analysis due to their high resolution and sensitivity. aquigenbio.comnih.govwaters.comjapsonline.com These methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of unknown impurities. nih.govnih.govwaters.com

Key steps in the development of a robust analytical method for impurity monitoring include:

Method Development and Optimization: This involves selecting the appropriate chromatographic column, mobile phase, and gradient conditions to achieve optimal separation of the active pharmaceutical ingredient (API) from its impurities. chromatographyonline.comnih.gov The goal is to develop a method that is selective, sensitive, and provides good resolution between all components. japsonline.com

Method Validation: Once a method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose. fda.govnih.gov Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govjapsonline.com

Forced Degradation Studies: These studies are performed to demonstrate the stability-indicating capability of the analytical method. nih.gov The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. waters.comresearchgate.net The method must be able to separate these degradation products from the API and other impurities. nih.gov

Routine Monitoring: Once validated, the analytical method is used for routine monitoring of impurities in batches of the drug substance manufactured during development and for commercial production. japsonline.com This ensures that the impurity profile remains consistent and within the established specifications.

The development of a single, robust HPLC method that can be used to analyze starting materials from different suppliers with unique impurity profiles is highly desirable. nih.gov This streamlines the quality control process and ensures consistency in the assessment of raw material quality. The use of advanced analytical technologies and systematic method development approaches is essential for creating reliable methods for routine impurity monitoring in the pharmaceutical industry. chromatographyonline.comresearchgate.net

Future Research Directions and Advanced Methodological Applications

Novel Synthetic Routes for Diverse Deuterated Impurity Standards

The synthesis of deuterated standards is essential for the accurate quantification of impurities in active pharmaceutical ingredients (APIs). iaea.org Future research is focused on developing more efficient, selective, and greener methods for producing a diverse range of these standards, including Quetiapine (B1663577) Hydroxy Impurity-d8.

Current synthetic strategies often involve multi-step processes that can be time-consuming and costly. Novel approaches aim to streamline this production. One promising area is the advancement of catalytic hydrogen-deuterium (H-D) exchange reactions. Techniques using palladium-on-carbon (Pd/C) catalysts with aluminum and heavy water (D₂O) as the deuterium (B1214612) source represent an environmentally benign route. nih.gov This method generates deuterium gas in-situ, avoiding the handling of hazardous D₂ gas and offering high chemo- and regioselectivity. nih.gov For a molecule like Quetiapine Hydroxy Impurity, this could enable the selective deuteration of the piperazine (B1678402) ring's C-H bonds. Another advanced method involves using N-Heterocyclic Carbene (NHC) catalysts to facilitate H-D exchange with deuterated benzene, which has shown high efficiency for deuterating C(sp³)–H bonds on N-substituents. acs.orgnih.gov

Future research could focus on optimizing these catalytic systems for the specific scaffold of quetiapine and its impurities. This includes developing catalysts that can selectively deuterate specific positions on the dibenzothiazepine core or the ethoxyethanol side chain, providing a panel of deuterated standards to study impurity formation and metabolic pathways in greater detail. The synthesis of deuterated heterocycles using reagents like Me₂NCD(OMe)₂ from deuterated starting materials is also an area of active investigation, offering a direct path to building deuterated heterocyclic cores. nih.govnih.gov

Application of In-Situ Analytical Techniques for Real-Time Impurity Monitoring

To ensure API quality and optimize manufacturing, the industry is shifting from end-product testing to real-time process monitoring. This is the central tenet of the FDA's Process Analytical Technology (PAT) initiative, which aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes. longdom.orgmt.comhamiltoncompany.com

For impurity monitoring, in-situ spectroscopic techniques are particularly powerful. Fiber-optic probes allow for non-destructive, real-time analysis directly within the reaction vessel, eliminating the need for sampling that can alter the reaction mixture. americanpharmaceuticalreview.com

Raman Spectroscopy : This technique is highly effective for monitoring chemical reactions in solution. researchgate.net It is sensitive to changes in molecular vibrations and can track the concentration of reactants, intermediates, products, and impurities simultaneously. americanpharmaceuticalreview.commdpi.com Its low sensitivity to water makes it ideal for aqueous reaction environments. mdpi.com For quetiapine synthesis, a Raman probe could monitor the disappearance of the 11-chlorodibenzo[b,f] acs.orgontosight.aithiazepine intermediate and the appearance of quetiapine, while also detecting the formation of key impurities in real-time. acs.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : Like Raman, FT-IR provides a molecular fingerprint of the reaction components. Using an Attenuated Total Reflectance (ATR) probe, it can monitor the reaction progress and impurity formation. americanpharmaceuticalreview.com

The integration of these PAT tools provides a continuous stream of data, allowing for a deep understanding of reaction kinetics and impurity formation mechanisms. americanpharmaceuticalreview.com This enables the development of robust control strategies to minimize impurity levels, ensuring consistent product quality and potentially facilitating real-time release. nih.gov

Integration of Chemometrics and Data Science for Predictive Impurity Profiling

The large, complex datasets generated by modern analytical techniques, especially in-situ monitoring, require advanced data analysis methods to extract meaningful information. Chemometrics, which applies mathematical and statistical methods to chemical data, is essential for this purpose. mdpi.com

When monitoring a synthesis reaction with Raman or FT-IR spectroscopy, a continuous stream of spectra is generated. Chemometric models can be built to deconstruct this data and predict the concentration of multiple components at once. Key methods include:

Principal Component Analysis (PCA) : An unsupervised method used for exploratory data analysis to identify trends and outliers in the spectral data.

Partial Least Squares (PLS) Regression : A supervised method that correlates the spectral data with known concentrations of the API and its impurities from reference experiments. The resulting PLS model can then be used to predict the concentrations of these compounds in future reactions in real-time.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) : This method can resolve the pure spectral signatures and concentration profiles of each component in a mixture without prior knowledge of all components, making it powerful for identifying unknown impurities or unexpected reaction intermediates.

By integrating these data science approaches with PAT, predictive impurity profiling becomes possible. This allows manufacturers to not only monitor but also predict the trajectory of impurity formation, enabling proactive control over the process to ensure the final product meets stringent purity specifications.

Green Chemistry Principles in Impurity Synthesis and Analytical Method Development

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact and improve the sustainability of its processes. nih.gov These principles are highly relevant to both the synthesis of impurity standards and the analytical methods used to detect them.

In the synthesis of deuterated standards like Quetiapine Hydroxy Impurity-d8, green chemistry encourages the use of catalytic methods over stoichiometric reagents. As mentioned, H-D exchange reactions using D₂O as the deuterium source are a prime example, minimizing waste and avoiding hazardous reagents. nih.gov Designing syntheses with high atom economy—maximizing the incorporation of all materials into the final product—reduces byproducts and disposal costs. americanpharmaceuticalreview.com

For analytical method development, a key focus of green chemistry is minimizing the use of hazardous solvents. Traditional HPLC methods often rely on large volumes of acetonitrile (B52724) and other organic solvents. Research is focused on developing greener analytical techniques:

Ultra-Performance Liquid Chromatography (UPLC) : UPLC systems operate at higher pressures and use columns with smaller particles, leading to faster analysis times and significantly lower solvent consumption compared to traditional HPLC.

Green Solvent Substitution : Methods are being developed that replace hazardous solvents with more environmentally benign alternatives like ethanol (B145695) or ethyl lactate. mt.com A high-performance thin-layer chromatographic (HPTLC) method for quantifying quetiapine and its impurities has been developed using a combination of green solvents. mt.com

Supercritical Fluid Chromatography (SFC) : This technique uses supercritical carbon dioxide as the primary mobile phase, drastically reducing the use of organic solvents.

By applying these principles, the entire lifecycle of impurity management, from standard synthesis to routine analysis, can be made more sustainable, cost-effective, and safer. acs.orgamericanpharmaceuticalreview.com

Elucidation of Structure-Activity Relationships for Quetiapine Related Impurities (focus on chemical SAR, not biological activity in vivo)

Understanding how an impurity's chemical structure affects its properties and behavior (its chemical Structure-Activity Relationship or SAR) is crucial for developing robust analytical methods and for predicting potential degradation pathways. The focus here is not on in-vivo biological effects but on physicochemical and chemical reactivity attributes.

Several key impurities of quetiapine have been identified and synthesized, including the hydroxy impurity, N-oxide, S-oxide, and desethanol variants. ontosight.ainih.govallmpus.comtsijournals.com Analyzing their structural differences from the parent quetiapine molecule allows for the prediction of their chemical behavior.

Polarity and Chromatographic Behavior : The addition of polar functional groups significantly alters a molecule's polarity.

Quetiapine Hydroxy Impurity : The presence of an additional hydroxyl group on the dibenzothiazepine ring, as in 7-Hydroxy Quetiapine, increases polarity. alentris.org

Quetiapine N-Oxide : Oxidation of the piperazine nitrogen to an N-oxide introduces a highly polar N-O bond, making this impurity significantly more polar than quetiapine. allmpus.comsynzeal.com

In reverse-phase HPLC, these more polar impurities will have a weaker interaction with the nonpolar stationary phase and will therefore elute earlier (have a shorter retention time) than the parent drug.

Basicity and Reactivity : The piperazine ring is a key site for protonation.

The N-oxide impurity would be expected to have a significantly lower pKa than quetiapine, making it less basic.

The desethanol impurity, which lacks the terminal ethoxyethanol group, would have a slightly different basicity and steric profile around the piperazine nitrogen. nih.gov

Oxidative and Degradative Stability : The structure reveals sites prone to degradation.

The tertiary amine of the piperazine ring and the sulfur atom in the thiazepine ring are susceptible to oxidation, leading to the N-oxide and S-oxide impurities, respectively. tsijournals.com Understanding the conditions that favor this oxidation is critical for setting appropriate storage and handling conditions for the API.

The ether linkage in the side chain can be susceptible to cleavage under certain conditions, potentially leading to other degradation products. tsijournals.com

By systematically studying the chemical SAR of these impurities, analysts can better predict their chromatographic behavior, design more effective separation methods, and understand the potential for interconversion or further degradation under stress conditions.

Data Tables

Table 1: Quetiapine and Related Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula | Key Structural Difference from Quetiapine |

| Quetiapine | 2-[2-(4-dibenzo[b,f] acs.orgontosight.aithiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol | C₂₁H₂₅N₃O₂S | Parent Compound |

| Quetiapine Hydroxy Impurity (EP Impurity I) | 2-[4-(Dibenzo[b,f] acs.orgontosight.aithiazepin-11-yl)piperazin-1-yl]ethanol | C₁₉H₂₁N₃OS | Lacks the terminal ethoxy group of the side chain. ontosight.airxnchem.com |

| Quetiapine N-Oxide (EP Impurity H) | 2-[2-[4-(Dibenzo[b,f] acs.orgontosight.aithiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol | C₂₁H₂₅N₃O₃S | Oxidation of one piperazine nitrogen to an N-oxide. allmpus.comsynzeal.com |

| Quetiapine S-Oxide | 2-[2-(4-(5-Oxidodibenzo[b,f] acs.orgontosight.aithiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol | C₂₁H₂₅N₃O₃S | Oxidation of the sulfur atom in the thiazepine ring. pharmaffiliates.com |

| Quetiapine Dimer Impurity | 1,4-bis(dibenzo[b,f] acs.orgontosight.aithiazepin-11-yl)piperazine | C₃₀H₂₄N₄S₂ | Two dibenzothiazepine units linked by a piperazine ring. nih.gov |

| This compound | 2-[4-(Dibenzo[b,f] acs.orgontosight.aithiazepin-11-yl)piperazin-1-yl-d8]ethanol | C₁₉H₁₃D₈N₃OS | Deuterated version of Quetiapine Hydroxy Impurity. |

Table 2: Summary of Advanced Analytical and Synthetic Methodologies

| Methodology | Technique/Principle | Application to this compound | Key Benefits |

| Novel Synthesis | Catalytic H-D Exchange (e.g., Pd/C, D₂O) | Efficient synthesis of the deuterated standard. nih.gov | Green chemistry, high selectivity, reduced cost. |

| In-Situ Monitoring | Process Analytical Technology (PAT) using Raman or FT-IR Spectroscopy | Real-time monitoring of impurity formation during quetiapine synthesis. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com | Deep process understanding, improved quality control, enables real-time release. |

| Predictive Profiling | Chemometrics & Data Science (e.g., PLS, MCR-ALS) | Building predictive models from spectroscopic data to quantify multiple impurities simultaneously. | Rapid, comprehensive impurity analysis; predictive control. |

| Green Chemistry | Sustainable Solvents, UPLC, SFC | Development of analytical methods with reduced environmental impact. mt.com | Reduced waste, lower cost, improved safety. |

| Chemical SAR | Structural Analysis | Predicting chromatographic behavior and stability based on structural changes (e.g., N-oxide, S-oxide). allmpus.comtsijournals.com | Rational method development, degradation pathway prediction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.